

# Velagliflozin and the Evolving Safety Landscape of Oral Antidiabetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Velagliflozin proline hydrate |           |
| Cat. No.:            | B12391160                     | Get Quote |

The quest for glycemic control in type 2 diabetes mellitus has led to the development of numerous oral antidiabetic agents. While newer drugs, such as the sodium-glucose cotransporter 2 (SGLT2) inhibitor Velagliflozin, offer novel mechanisms of action, a thorough evaluation of their safety profile in comparison to established, older therapies is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison based on available clinical data, with a focus on key safety parameters, experimental methodologies, and relevant physiological pathways.

It is important to note that while Velagliflozin is an SGLT2 inhibitor, extensive human clinical trial safety data for this specific agent is not publicly available at the time of this publication. The majority of published studies on Velagliflozin focus on its use in feline and equine diabetes.[1] [2][3][4][5][6][7][8][9][10] Therefore, for the purpose of this comparison, the safety profile of the SGLT2 inhibitor class will be represented by data from well-studied drugs within this class, such as Canagliflozin, Dapagliflozin, and Empagliflozin. This approach allows for a robust comparison with older oral antidiabetics, including sulfonylureas, metformin, thiazolidinediones (TZDs), and dipeptidyl peptidase-4 (DPP-4) inhibitors.

## Comparative Safety Profile: A Tabular Overview

The following tables summarize the incidence of key adverse events associated with different classes of oral antidiabetic drugs, based on pooled analyses of clinical trials and meta-analyses. It is crucial to interpret this data within the context of the specific patient populations and trial designs from which it was derived.



| Adverse<br>Event<br>Category          | SGLT2 Inhibitors (Canagliflozin, Dapagliflozin, Empagliflozin)                                        | Sulfonylure<br>as (e.g.,<br>Glipizide,<br>Glyburide)                                                     | Metformin                            | Thiazolidine<br>diones<br>(e.g.,<br>Pioglitazon<br>e) | DPP-4<br>Inhibitors<br>(e.g.,<br>Sitagliptin,<br>Linagliptin) |
|---------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------|-------------------------------------------------------|---------------------------------------------------------------|
| Hypoglycemi<br>a                      | Low risk as monotherapy; increased when combined with insulin or sulfonylureas. [11][12][13]          | High risk, as<br>they stimulate<br>insulin<br>secretion<br>regardless of<br>blood glucose<br>levels.[14] | Low risk as monotherapy.             | Low risk as<br>monotherapy.                           | Low risk as monotherapy.                                      |
| Genital<br>Mycotic<br>Infections      | Increased risk due to glucosuria. [16][17]                                                            | Not a recognized class effect.                                                                           | Not a recognized class effect.       | Not a recognized class effect.                        | Not a recognized class effect.                                |
| Urinary Tract<br>Infections<br>(UTIs) | Slightly increased risk observed for some agents within the class (e.g., dapagliflozin). [11][12][18] | Not a<br>recognized<br>class effect.                                                                     | Not a<br>recognized<br>class effect. | Not a<br>recognized<br>class effect.                  | Not a<br>recognized<br>class effect.                          |
| Diabetic<br>Ketoacidosis<br>(DKA)     | A rare but serious risk, including euglycemic DKA.[18][19]                                            | Not a<br>recognized<br>class effect.                                                                     | Not a recognized class effect.       | Not a recognized class effect.                        | Not a recognized class effect.                                |
| Volume<br>Depletion-                  | Increased risk,                                                                                       | Not a<br>recognized                                                                                      | Not a recognized                     | Fluid<br>retention and                                | Not a<br>recognized                                           |





| Related<br>Events                    | particularly in<br>the elderly<br>and those on<br>diuretics.[11]<br>[12][13]                                                           | class effect.                        | class effect.                                                                     | edema are<br>known side<br>effects.                             | class effect.                                    |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------|
| Bone<br>Fractures                    | Some studies have suggested a potential increased risk with canagliflozin, though evidence is not consistent across the class.[16][18] | Not a<br>recognized<br>class effect. | Not a<br>recognized<br>class effect.                                              | Increased<br>risk of<br>fractures,<br>particularly in<br>women. | Not a<br>recognized<br>class effect.             |
| Lower-Limb<br>Amputation             | An increased risk has been observed with canagliflozin in some studies.[16]                                                            | Not a recognized class effect.       | Not a recognized class effect.                                                    | Not a recognized class effect.                                  | Not a<br>recognized<br>class effect.             |
| Gastrointestin<br>al Side<br>Effects | Generally low incidence.                                                                                                               | Nausea and<br>diarrhea can<br>occur. | High incidence of diarrhea, nausea, and abdominal pain, especially at initiation. | Not a primary<br>class effect.                                  | Low incidence of gastrointestin al side effects. |
| Weight<br>Change                     | Associated with weight loss.[11]                                                                                                       | Associated with weight gain.[14]     | Generally<br>weight<br>neutral or<br>associated                                   | Associated with weight gain.                                    | Generally<br>weight<br>neutral.                  |



|                            |                                                                                                                                                    |                                                                                 | with modest<br>weight loss.                                                  |                                        |                                                                                |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------|----------------------------------------|--------------------------------------------------------------------------------|
| Cardiovascul<br>ar Effects | Demonstrate d cardiovascula r benefits, including reduced risk of major adverse cardiovascula r events and hospitalizatio n for heart failure.[19] | Some older agents have been associated with increased cardiovascula r risk.[14] | Generally considered to have a favorable or neutral cardiovascula r profile. | Increased<br>risk of heart<br>failure. | Generally<br>considered to<br>have a<br>neutral<br>cardiovascula<br>r profile. |

Note: This table provides a general overview. The incidence and severity of adverse events can vary based on the specific drug within a class, dosage, patient characteristics, and concomitant medications.

## Experimental Protocols: A Glimpse into Safety Assessment

The safety and efficacy of new antidiabetic drugs are rigorously evaluated through a multiphase clinical trial process, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[20][21][22][23][24]

A typical Phase III clinical trial protocol for an oral antidiabetic agent would include the following key elements for safety assessment:

- Study Design: Randomized, double-blind, placebo-controlled, and/or active-comparatorcontrolled trials.[25][26]
- Patient Population: A diverse population of patients with type 2 diabetes, often including individuals with varying degrees of renal function and established cardiovascular disease to assess safety in higher-risk groups.[27][28]



- Treatment Duration: Long-term trials are essential to identify potential rare or delayed adverse events.[25]
- Safety Endpoints:
  - Primary Safety Endpoints: Often a composite of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[23]
  - Secondary and Other Safety Endpoints: Monitoring of adverse events (AEs) and serious
    adverse events (SAEs), with special attention to events of clinical interest based on the
    drug's mechanism of action (e.g., genital infections and DKA for SGLT2 inhibitors). This
    includes regular monitoring of vital signs, electrocardiograms (ECGs), and comprehensive
    laboratory tests (hematology, clinical chemistry, urinalysis).[25][26]
- Data Collection and Analysis: Systematic collection of all adverse events, regardless of their perceived relationship to the study drug. Statistical analyses are performed to compare the incidence of adverse events between the treatment and control groups.[26]

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.





Click to download full resolution via product page

Caption: Mechanism of SGLT2 Inhibition by Velagliflozin.





Click to download full resolution via product page

Caption: Workflow of Clinical Trial Safety Assessment.



In conclusion, while direct, comprehensive human safety data for Velagliflozin remains limited in the public domain, the broader class of SGLT2 inhibitors demonstrates a distinct safety profile compared to older oral antidiabetics. The increased risk of genital mycotic infections and a rare risk of DKA are key considerations for SGLT2 inhibitors, while they offer the benefits of a low intrinsic risk of hypoglycemia and potential cardiovascular protection. In contrast, older agents like sulfonylureas carry a significant risk of hypoglycemia, and thiazolidinediones are associated with fluid retention and an increased risk of heart failure and bone fractures. Metformin remains a first-line therapy with a generally favorable safety profile, although gastrointestinal side effects are common. The ongoing evolution of antidiabetic therapies necessitates a continuous and rigorous assessment of their comparative safety profiles to inform clinical research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bi-animalhealth.com [bi-animalhealth.com]
- 4. abvp.com [abvp.com]
- 5. bsava.com [bsava.com]
- 6. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... [vin.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. The efficacy and safety of velagliflozin over 16 weeks as a treatment for insulin dysregulation in ponies - PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Safety profile of dapagliflozin for type 2 diabetes: pooled analysis of clinical studies for overall safety and rare events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety Profile of Dapagliflozin for Type 2 Diabetes: Pooled Analysis of Clinical Studies for Overall Safety and Rare Events - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 16. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative safety of the sodium glucose co-transporter 2 (SGLT2) inhibitors: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- 19. Frontiers | Comprehensive Analysis of Adverse Events Associated With SGLT2is: A Meta-Analysis Involving Nine Large Randomized Trials [frontiersin.org]
- 20. Federal Register :: Type 2 Diabetes Mellitus: Evaluating the Safety of New Drugs for Improving Glycemic Control; Draft Guidance for Industry; Availability [federalregister.gov]
- 21. New FDA draft guidance for industry to evaluate safety of new T2DM drugs - PACE-CME [pace-cme.org]
- 22. Type 2 Diabetes Mellitus: Evaluating the Safety of New Drugs for Improving Glycemic Control Guidance for Industry | FDA [fda.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. A randomized, double-blind, placebo-controlled, phase II clinical trial to investigate the
  efficacy and safety of oral DA-1229 in patients with type 2 diabetes mellitus who have
  inadequate glycaemic control with diet and exercise PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



 To cite this document: BenchChem. [Velagliflozin and the Evolving Safety Landscape of Oral Antidiabetics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391160#safety-profile-of-velagliflozin-compared-to-older-oral-antidiabetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com